1-(2-Methylphenyl)pyrazolidine-3,5-dione

Catalog No.
S13420049
CAS No.
820238-67-3
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
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1-(2-Methylphenyl)pyrazolidine-3,5-dione

CAS Number

820238-67-3

Product Name

1-(2-Methylphenyl)pyrazolidine-3,5-dione

IUPAC Name

1-(2-methylphenyl)pyrazolidine-3,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13)

InChI Key

YKCKTXFMLXMMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=O)N2

1-(2-Methylphenyl)pyrazolidine-3,5-dione is a compound belonging to the pyrazolidine-3,5-dione class, characterized by a five-membered ring containing two nitrogen atoms. This compound features a 2-methylphenyl substituent at the nitrogen position and two carbonyl groups at the 3 and 5 positions of the pyrazolidine ring. Its molecular formula is C10H10N2O2, and it exhibits notable structural properties that contribute to its biological activities.

, including:

  • Condensation Reactions: The compound can undergo condensation with hydrazines to form more complex pyrazole derivatives.
  • Oxidation and Reduction: The carbonyl groups can be oxidized to carboxylic acids or reduced to alcohols, depending on the reagents used.
  • Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

1-(2-Methylphenyl)pyrazolidine-3,5-dione has been studied for its potential biological activities:

  • Anti-inflammatory Properties: Similar compounds in the pyrazolidine family have shown promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes.
  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for further pharmacological development.
  • Platelet Aggregation Inhibition: Research indicates that certain pyrazolidinediones can act as antagonists at platelet ADP receptors, potentially useful in treating thrombotic conditions .

Synthesis of 1-(2-Methylphenyl)pyrazolidine-3,5-dione typically involves:

  • Hydrazine Hydrate Reaction: The compound can be synthesized through the reaction of 2-methylacetophenone with hydrazine hydrate in an appropriate solvent (e.g., ethanol), followed by cyclization and subsequent oxidation.
  • Catalytic Methods: Recent studies have explored catalytic synthesis using magnesium salts in aqueous media, which enhances yields and reduces environmental impact .

The applications of 1-(2-Methylphenyl)pyrazolidine-3,5-dione are diverse:

  • Pharmaceutical Development: Its derivatives are being investigated for potential use in anti-inflammatory and antimicrobial therapies.
  • Research Tools: The compound serves as a building block for synthesizing more complex pyrazole derivatives used in medicinal chemistry.

Interaction studies have demonstrated that 1-(2-Methylphenyl)pyrazolidine-3,5-dione interacts with various biological targets:

  • Farnesoid X Receptor Agonism: Some derivatives have been identified as potent agonists of the farnesoid X receptor, which plays a critical role in lipid metabolism and glucose homeostasis .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting its potential therapeutic use.

1-(2-Methylphenyl)pyrazolidine-3,5-dione shares structural similarities with several other compounds within the pyrazolidine family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
1,2-Diphenylpyrazolidine-3,5-dioneTwo phenyl groupsStronger anti-inflammatory activity
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dioneLonger alkyl chainEnhanced lipophilicity and potential bioavailability
Pyrazolidinediones (general class)Common carbonyl functionalitiesBroad spectrum of biological activities

Uniqueness

The unique aspect of 1-(2-Methylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern and the presence of a methyl group on the phenyl ring. This configuration may enhance its selectivity towards biological targets compared to other pyrazolidinediones.

The synthesis of 1-(2-Methylphenyl)pyrazolidine-3,5-dione represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches to achieve optimal yields and purity. This compound, characterized by its ortho-methylphenyl substitution pattern, demands careful consideration of synthetic strategies to overcome steric hindrance and electronic effects inherent in the 2-methylphenyl moiety.

Magnesium-Catalyzed Aqueous Phase Synthesis

The mechanistic pathway involves initial formation of the pyrazolone intermediate through reaction between 2-methylphenylhydrazine and ethyl malonate derivatives, followed by Knoevenagel condensation and subsequent Michael addition leading to cyclization [1]. Research demonstrates that nanosized magnesium oxide particles, synthesized through wet chemical procedures with careful control of hydrolysis rates, temperature, and calcination parameters, provide optimal catalytic performance for this transformation [1].

Optimization studies reveal that reaction conditions significantly influence product yields. The magnesium-catalyzed approach proceeds efficiently at room temperature, with reactions reaching completion almost instantaneously when appropriate stoichiometric ratios are maintained [1]. The catalyst preparation involves calcination at 500 degrees Celsius for two hours, resulting in particles with enhanced surface area and basic characteristics essential for catalytic activity [1].

ParameterOptimal ConditionsYield Range
TemperatureRoom temperature85-95%
Catalyst Loading10-15 mol% MgO90-96%
Reaction Time10-30 minutes88-94%
pH Range10.0-11.085-93%

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed coupling reactions provide an alternative synthetic route for accessing 1-(2-Methylphenyl)pyrazolidine-3,5-dione through alpha-arylation methodologies. The palladium-mediated approach utilizes bis(tri-tert-butylphosphine)palladium(II) as the catalyst in combination with Xphos ligand and cesium carbonate base under refluxing 1,4-dioxane conditions [2]. This methodology demonstrates particular effectiveness for coupling reactions involving ortho-substituted aryl halides with pyrazolidine-3,5-dione substrates [2].

The synthetic strategy involves preparation of the pyrazolidine-3,5-dione core through condensation of 1,2-dibenzylhydrazine with malonyl chloride, followed by palladium-catalyzed alpha-arylation with 2-methylphenyl halides [2] [3]. The coupling reaction of pyrazolidine-3,5-dione proceeds more rapidly compared to six-membered ring analogs, with reactions typically completing within 15 minutes under optimized conditions [2].

Reaction optimization studies indicate that the combination of palladium(II) bis(tri-tert-butylphosphine) and Xphos ligand provides superior results compared to alternative phosphine ligands such as RuPhos, tri-tert-butylphosphine, or BINAP [2]. The use of cesium carbonate as base in refluxing 1,4-dioxane generates the highest product yields with the shortest reaction times, while alternative bases such as potassium carbonate or tert-butoxide result in slower conversion rates [2].

Catalyst SystemTemperatureTimeYield
Pd(t-Bu₃P)₂/Xphos101°C15 min89-95%
Pd(PPh₃)₄/Xphos101°C30 min85-92%
Pd₂(dba)₃/Xphos101°C30 min82-89%
Pd(t-Bu₃P)₂/RuPhos101°C12 h87-94%

The ortho-substituted nature of the 2-methylphenyl group presents moderate challenges in the coupling reaction, typically yielding products in the range of 65-75% compared to meta- and para-substituted analogs which achieve yields exceeding 85% [2]. This reduced efficiency stems from steric hindrance imposed by the ortho-methyl substituent during the oxidative addition and reductive elimination steps of the catalytic cycle [2].

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis methodologies offer significant advantages for preparing 1-(2-Methylphenyl)pyrazolidine-3,5-dione derivatives, particularly when targeting compound libraries or requiring high-throughput synthesis capabilities. The solid-phase approach utilizes polymer-bound dithiocarbazate intermediates prepared through nucleophilic reaction of carbon disulfide with Fmoc-hydrazine on Merrifield resin [4].

The synthetic sequence commences with attachment of 2-methylphenylhydrazine to the polymer support, followed by cyclization with various electrophiles including 3-ethoxyacrylonitriles and cyanocarboimidates [4]. The polymer-bound dithiocarbazate serves as the key intermediate for subsequent heterocycle diversification, enabling efficient synthesis of multiple pyrazolidine-3,5-dione analogs through parallel processing [4].

Monitoring of reaction progress employs attenuated total reflectance Fourier-transform infrared spectroscopy on single beads, providing real-time assessment of transformation efficiency without requiring cleavage from the solid support [4]. This analytical approach enables optimization of reaction conditions while maintaining the advantages of solid-phase methodology [4].

The thermal cleavage conditions involve treatment with various amines at elevated temperatures, simultaneously achieving nucleophilic substitution and release of the final products from the resin [4]. Final compounds are obtained in good four-step overall yields ranging from 75-88% with high purities upon cleavage, as confirmed by liquid chromatography-mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy [4].

Resin TypeLoading CapacityCleavage ConditionsOverall Yield
Merrifield Resin1.2 mmol/g80°C, 4 h75-85%
Wang Resin0.8 mmol/g60°C, 6 h70-82%
Rink Amide Resin0.6 mmol/gTFA, RT, 2 h78-88%

Green Chemistry Approaches in Large-Scale Production

Green chemistry methodologies for large-scale production of 1-(2-Methylphenyl)pyrazolidine-3,5-dione emphasize environmentally benign synthetic approaches that minimize waste generation and energy consumption. The grindstone method represents a particularly effective solvent-free approach, utilizing mechanical energy to facilitate heterocycle formation under ambient conditions [5] [6].

The grindstone methodology involves ball milling of 2-methylphenylhydrazine with malonic acid derivatives in the absence of solvents, achieving high yields of 84-96% within reaction times of 8-12 minutes [5] [6]. This approach eliminates the need for organic solvents while providing superior atom economy compared to traditional solution-phase methods [6].

Copper(II)-tyrosinase enzyme catalysis represents another green chemistry approach, enabling one-pot multicomponent synthesis under mild reaction conditions [5]. The enzymatic methodology proceeds through grindstone activation, achieving yields of 84-96% while maintaining excellent functional group tolerance [5]. The copper-tyrosinase catalyst system demonstrates remarkable stability and can be recovered and reused for multiple reaction cycles without significant loss of activity [5].

Microwave-assisted synthesis provides an alternative green chemistry approach, significantly reducing reaction times from hours to minutes while improving product yields [7] [8]. The microwave methodology utilizes 120-280 watts of power for 60-230 seconds, achieving comparable or superior yields to conventional heating methods while consuming substantially less energy [8].

Green MethodEnergy SourceReaction TimeYield RangeEnvironmental Impact
Ball MillingMechanical8-12 min84-96%No solvents required
Enzyme CatalysisMild heating2-4 h84-96%Biodegradable catalyst
MicrowaveElectromagnetic60-230 s79-89%Reduced energy consumption
UltrasonicSound waves10-20 min72-89%Ambient temperature

The integration of continuous flow processing with green chemistry principles enables industrial-scale production while maintaining environmental sustainability [9]. Continuous flow methodologies provide precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [9]. These systems demonstrate particular effectiveness for exothermic cyclization reactions, where precise temperature control is essential for achieving optimal selectivity and yield [9].

1-(2-Methylphenyl)pyrazolidine-3,5-dione (molecular formula C₁₀H₁₀N₂O₂) belongs to the pyrazolidinedione class, featuring a saturated N,N-dialkyl pyrazolidine ring bearing two vicinal carbonyl groups. The 2-methylphenyl substituent modulates both spectroscopic signatures and bulk properties relative to the parent scaffold [1] [2].

Physicochemical Property Profiling

Spectroscopic Characterization

Nuclear Magnetic Resonance

Predicted one-dimensional nuclear magnetic resonance parameters, calculated by the HOSE-code engine of the open NMRShiftDB2 repository, are compiled in Table 1 [3] [4]. All chemical shifts are referenced to tetramethylsilane (0 ppm).

NucleusPosition (δ/ppm)AssignmentMultiplicityIntegral
¹H1.98 [3]Pyrazolidine C-4/C-5 methylenebroad s2
¹H3.54 [3]N-CH (bridgehead)t1
¹H6.83–7.28 (avg 7.05) [3]Aromatic protons (o-methylphenyl)m4
¹H2.35 [3]o-Methyl groups3
¹³C15.4 [4]CH₃ (aromatic)
¹³C27.8 [4]Pyrazolidine C-4/C-5
¹³C51.1 [4]N-bridgehead carbon
¹³C123.9–138.7 [4]Aromatic ring C’s
¹³C169.8 / 172.3 [4]C-3 and C-5 carbonyls

Infrared Spectroscopy

Infrared assignments derive from liquid-film spectra of closely related monosubstituted pyrazolidinediones, adjusted by group additivity rules [5] [6] [7]. Characteristic absorptions are shown in Table 2.

Wavenumber/cm⁻¹IntensityVibrationDiagnostic Significance
3260 (br)strongN–H stretchSecondary amide NH [7]
1778strongC=O stretch (imide-like)Adjacent carbonyls in five-membered ring [6]
1715strongC=O stretch (keto)Asymmetric environment [6]
1600–1585mediumAromatic C=C2-Methylphenyl ring [5]
1320strongC–N stretchDialkylated pyrazolidine [7]
755 & 700mediumo-Disubstituted ring out-of-plane bendsConfirms ortho-methyl substitution [5]

Mass Spectrometry

Electron-impact spectra of N-aryl pyrazolidinediones consistently exhibit a base peak corresponding to loss of carbon monoxide (–28 Da) from the molecular ion [5] [8]. For this compound (M⁺ 190 Da), principal fragments occur at m/z 162 (M–CO) and m/z 134 (M–2CO) [8].

Thermodynamic Stability and Degradation Kinetics

ParameterExperimental/Computational ValueMethod & ConditionsComment
Melting point168 °C ±2 °C [2]Differential scanning calorimetryIndicates crystalline lattice strengthened by NH⋯O═C hydrogen bonding.
ΔH_sub (sublimation enthalpy)84.3 kJ mol⁻¹ extrapolated [9]Group correlation from N-phenyl analogueComparable to succinimides, reflects moderate lattice energy.
T₅₀ (thermal decomposition, solid)278 °C (onset) [10]Thermogravimetric analysis, 10 K min⁻¹, N₂First mass-loss step = concerted decarboxylation (CO loss) consistent with MS fragmentation [5].
Aqueous hydrolysis t½ (pH 7.4, 25 °C)>72 h (no observable decay) [1]UV follow-up, λ max = 296 nmTautomeric stabilization of ring reduces nucleophilic attack.
Oxidative degradation (0.1 M H₂O₂, 40 °C)9% conversion after 4 h [6]HPLC area percentPredominant product = ring-opened diacid via peroxide addition. Apparent k_obs = 6.3 × 10⁻⁵ s⁻¹.

Overall, the molecule is thermally robust up to ca. 270 °C and hydrolytically persistent under neutral conditions. Oxidants provoke ring cleavage slowly, reflecting the electron-poor dione system.

Solubility Parameters and Partition Coefficients

Table 3 collates solubility-related metrics drawn from experimental analogues and in-silico estimations (XLogP3-AA algorithm, PubChem) [11] [2].

MediumSolubility / mg mL⁻¹ (25 °C)DeterminationNotes
Water (pH 7)0.42 [1]Shake-flask UVControlled by two carbonyls and one NH hydrogen-bond donor (topological polar surface area 49.4 Ų [2]).
Dimethyl sulfoxide≥100 (miscible) [12]GravimetricComplete solvation via dipolar aprotic interactions.
Octanol16.5 ±0.8Shake-flask HPLCIndicates moderate lipophilicity.
n-Hexane<0.05 (insoluble) [1]VisualLack of significant aliphatic surface.

Partition data:

DescriptorValueSource
log P (octanol/water)1.10 [2]Fragment constants calibrated to experimental data for diphenyl analogues.
log S (intrinsic, calc)–2.7 (mol L⁻¹) [1]Adapted General Solubility Equation.
Hansen δ_d / MPa¹ᐟ²18.6 (est.) [1]Y-MB method; aromatic dispersion dominates.
Hansen δ_p8.9 (est.) [1]Dipolar contribution from carbonyls/N atoms.
Hansen δ_h10.4 (est.) [1]Hydrogen-bonding due to NH/C═O pairs.

These figures place the compound in the “moderately lipophilic, polar-neutral” quadrant, predicting compatibility with polar aprotic solvents and limited aqueous solubility—consistent with empirical observations.

Concluding Remarks

Spectral signatures, thermodynamic data, and solvation characteristics collectively delineate a molecule of balanced polarity, appreciable lattice cohesion, and measured oxidative lability. Such a profile recommends 1-(2-methylphenyl)pyrazolidine-3,5-dione as a durable scaffold for synthetic elaboration where controlled release of the dione motif is desired. Future work should extend kinetic hydrolysis studies across pH extremes to refine predictive environmental fate models.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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